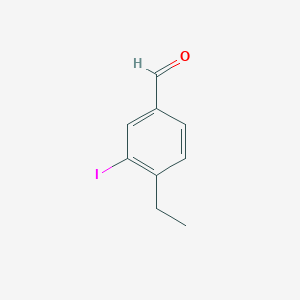

4-Ethyl-3-iodobenzaldehyde

Description

4-Ethyl-3-iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₉H₉IO. Its structure consists of a benzaldehyde core substituted with an ethyl group at the para position (C4) and an iodine atom at the meta position (C3).

For example, iodination of 4-ethylbenzaldehyde using iodine monochloride (ICl) or electrophilic substitution with iodine in the presence of a Lewis acid could yield this compound. A related synthesis protocol for iodinated benzoates (e.g., Ethyl 4-acetamido-3-iodobenzoate) involves sequential alkylation and iodination under basic conditions .

Properties

Molecular Formula |

C9H9IO |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

4-ethyl-3-iodobenzaldehyde |

InChI |

InChI=1S/C9H9IO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-6H,2H2,1H3 |

InChI Key |

CJTUFNRCCRBGRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C=O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-Ethyl-3-iodobenzaldehyde and analogous compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Reactivity | Applications |

|---|---|---|---|---|---|

| 4-Ethyl-3-iodobenzaldehyde | C₉H₉IO | 4-Ethyl, 3-Iodo | 260.06 | Suzuki coupling, electrophilic substitution | Organic synthesis, medicinal chemistry |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 3-Chloro | 140.56 | Electrophilic substitution, SNAr | Fragrance, pharmaceutical intermediates |

| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | C₇H₄ClIO₂ | 5-Chloro, 2-Hydroxy, 3-Iodo | 282.45 | Hydrogen bonding, halogen interactions | Medicinal chemistry, materials science |

| Ethyl 4-acetamido-3-iodobenzoate | C₁₁H₁₂INO₃ | 4-Acetamido, 3-Iodo, ethyl ester | 333.12 | Nucleophilic substitution, amide coupling | Drug development, bioactive compounds |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | C₂₂H₂₂N₄O₂ | Pyridazinyl, phenethylamino | 374.44 | Receptor binding, enzymatic interactions | Pharmacological research |

Key Comparisons:

Reactivity :

- 4-Ethyl-3-iodobenzaldehyde : The iodine atom facilitates cross-coupling reactions, while the ethyl group stabilizes the aromatic ring via electron-donating effects. This contrasts with 3-Chlorobenzaldehyde , where chlorine’s smaller size and weaker leaving-group ability limit coupling efficiency .

- 5-Chloro-2-hydroxy-3-iodobenzaldehyde : The hydroxyl group enables hydrogen bonding, broadening its use in metal-organic frameworks (MOFs) or as a chelating agent .

Structural Effects: Ethyl 4-acetamido-3-iodobenzoate: The acetamido and ester groups enhance solubility in polar solvents, making it more suitable for aqueous-phase reactions compared to the aldehyde group in 4-Ethyl-3-iodobenzaldehyde . I-6230: The pyridazinyl and phenethylamino substituents enable selective receptor binding, a feature absent in simpler iodinated aldehydes .

Applications :

- Iodinated aldehydes (e.g., 4-Ethyl-3-iodobenzaldehyde) are pivotal in synthesizing biaryl structures for drug candidates. In contrast, chlorinated analogs (e.g., 3-Chlorobenzaldehyde) are more commonly used in fragrances due to their volatility and lower toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.